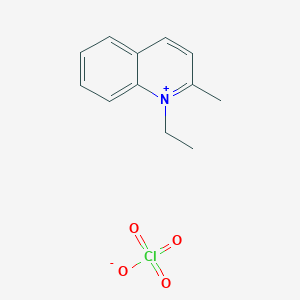
1-Ethyl-2-methylquinolin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methylquinolin-1-ium perchlorate is a quaternary ammonium compound with the molecular formula C12H14ClNO4. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a quinoline ring substituted with ethyl and methyl groups, and a perchlorate anion.
Preparation Methods
The synthesis of 1-Ethyl-2-methylquinolin-1-ium perchlorate typically involves the quaternization of 2-methylquinoline with ethyl iodide, followed by anion exchange with perchlorate. The reaction conditions often include:
Reagents: 2-methylquinoline, ethyl iodide, and sodium perchlorate.
Solvents: Commonly used solvents include acetonitrile or ethanol.
Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete quaternization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts.
Chemical Reactions Analysis
1-Ethyl-2-methylquinolin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-2-methylquinolin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the development of advanced materials, including ionic liquids and conductive polymers.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methylquinolin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cell membranes, leading to increased permeability and disruption of cellular processes.
Comparison with Similar Compounds
1-Ethyl-2-methylquinolin-1-ium perchlorate can be compared with other quaternary ammonium compounds, such as:
1-Ethyl-2-methylquinolin-1-ium iodide: Similar in structure but with an iodide anion instead of perchlorate.
1-Ethylquinolinium iodide: Lacks the methyl group at the 2-position.
2-Methylquinolinium perchlorate: Lacks the ethyl group at the 1-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52299-70-4 |
|---|---|
Molecular Formula |
C12H14ClNO4 |
Molecular Weight |
271.69 g/mol |
IUPAC Name |
1-ethyl-2-methylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C12H14N.ClHO4/c1-3-13-10(2)8-9-11-6-4-5-7-12(11)13;2-1(3,4)5/h4-9H,3H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
USKULPQBSBCXOQ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)-](/img/structure/B14643269.png)
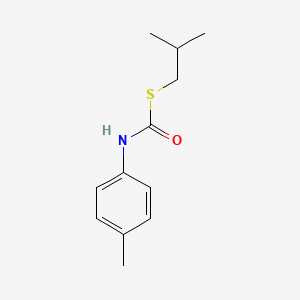
![4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14643275.png)
![N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B14643281.png)
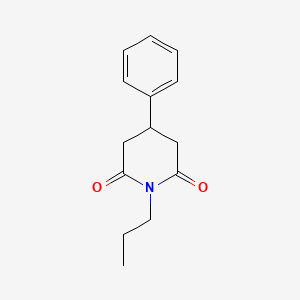
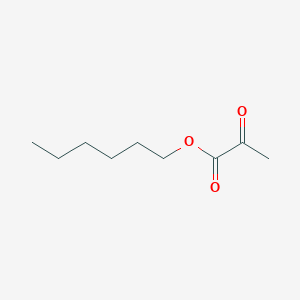


![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine](/img/structure/B14643311.png)
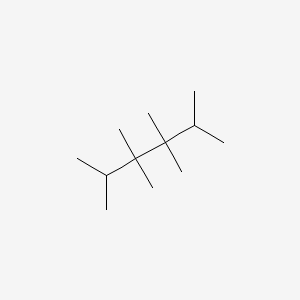
![Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl-](/img/structure/B14643326.png)
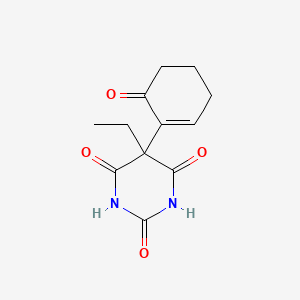
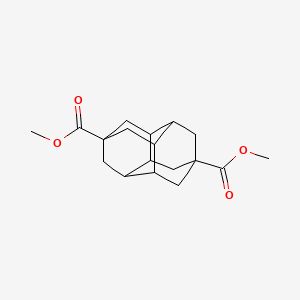
![1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14643348.png)
